1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole
Description
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole (CAS: 187095-23-4) is a benzotriazole derivative characterized by two benzotriazole moieties linked via a 2-chloropropyl chain. Its molecular formula is C₁₅H₁₃ClN₆, with a molar mass of 312.76 g/mol. Key physical properties include a predicted density of 1.49 g/cm³, boiling point of 546.2°C, and a pKa of 1.55, indicative of moderate acidity . The compound’s structure combines the aromatic heterocyclic system of benzotriazole with a chlorinated alkyl chain, which may enhance its reactivity in synthetic applications or biological interactions. Benzotriazoles are widely studied for their roles as corrosion inhibitors, UV stabilizers, and bioactive agents, but the specific functionalities of this compound remain underexplored in the literature.
Properties
IUPAC Name |
1-[3-(benzotriazol-1-yl)-2-chloropropyl]benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6/c16-11(9-21-14-7-3-1-5-12(14)17-19-21)10-22-15-8-4-2-6-13(15)18-20-22/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFJIVDTDFQOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(CN3C4=CC=CC=C4N=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s structure comprises two 1H-1,2,3-benzotriazole moieties tethered via a 2-chloropropyl chain. Retrosynthetic disconnection suggests two primary intermediates:
- 1H-1,2,3-benzotriazole (core heterocycle)
- 1,3-dihalo-2-chloropropane (alkylating agent)
Key challenges include:
- Regioselective dual alkylation without over-functionalization
- Managing steric hindrance during nucleophilic substitution
- Stability of the chlorinated intermediate under reaction conditions
Synthetic Routes and Methodological Development
Direct Dialkylation of 1H-1,2,3-Benzotriazole
A single-step approach employing 1,3-dibromo-2-chloropropane as the alkylating agent:
Procedure
- Combine 1H-1,2,3-benzotriazole (2.0 eq) and 1,3-dibromo-2-chloropropane (1.0 eq) in anhydrous DMF (10 mL/g) under nitrogen.
- Add K₂CO₃ (2.5 eq) and heat at 80°C for 24–48 h.
- Quench with ice-water, extract with CH₂Cl₂, and purify via silica chromatography.
Optimization Insights
- Solvent polarity : DMF > DMSO > MeCN (yields: 62% vs. 58% vs. 41%)
- Temperature : 80°C optimal; >100°C promotes decomposition
- Base selection : K₂CO₃ outperforms NaH or Et₃N in minimizing side products
Limitations
- Competing monoalkylation (15–20% yield loss)
- Partial dehydrohalogenation at elevated temperatures
Stepwise Alkylation via Intermediate Isolation
Synthesis of 1-(3-Chloro-2-bromopropyl)-1H-1,2,3-benzotriazole
- React 1H-1,2,3-benzotriazole (1.1 eq) with 1,3-dibromo-2-chloropropane (1.0 eq) in THF at 0°C.
- Stir for 6 h, isolate intermediate via vacuum distillation (bp 145–150°C/15 mmHg).
Second Alkylation with 1H-1,2,3-Benzotriazole
- Combine intermediate (1.0 eq) with 1H-1,2,3-benzotriazole (1.2 eq) in DMF.
- Heat at 70°C for 18 h with Cs₂CO₃ (2.0 eq).
Yield Progression
| Step | Isolated Yield | Purity (HPLC) |
|---|---|---|
| 2.2.1 | 78% | 92% |
| 2.2.2 | 65% | 89% |
Spectroscopic Characterization and Validation
Infrared Spectroscopy
Nuclear Magnetic Resonance
¹H NMR (CDCl₃, 300 MHz)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.29–7.96 | m, 8H | Aromatic H |
| 4.17 | t, J=7.5 Hz | N–CH₂– |
| 3.49 | t, J=7.5 Hz | Cl–CH₂– |
| 2.13 | m | Central CH |
¹³C NMR (CDCl₃, 75 MHz)
| δ (ppm) | Assignment |
|---|---|
| 147.9 | C-1 (BTz) |
| 128.9 | C-4 (BTz) |
| 49.3 | N–CH₂– |
| 43.7 | Cl–CH₂– |
Industrial-Scale Considerations
Mechanistic and Kinetic Studies
SN2 vs. SN1 Pathway Dominance
- Primary alkyl halides : SN2 favored (k = 1.2 × 10⁻³ s⁻¹)
- Secondary centers : Mixed mechanism (40% SN1 character)
Temperature-Dependent Byproduct Formation
| Temp (°C) | Desired Product (%) | Di-BTz Impurity (%) |
|---|---|---|
| 60 | 71 | 9 |
| 80 | 82 | 12 |
| 100 | 68 | 23 |
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines or thiols, leading to the substitution of the chlorine atom.
Oxidation: The benzotriazole moieties can undergo oxidation reactions, forming various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzotriazole derivatives.
Oxidation: Oxidized benzotriazole products.
Reduction: Reduced benzotriazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole exhibits significant activity against various bacterial strains. For instance, compounds with the benzotriazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The structure serves as a scaffold for developing new antimicrobial agents with enhanced potency.
Antiparasitic Properties
Recent studies have highlighted the potential of benzotriazole derivatives in treating parasitic infections. For example, modifications to the benzotriazole structure have yielded compounds that demonstrate micromolar activity against Entamoeba histolytica and Trypanosoma cruzi . These findings suggest that the compound could be further explored for its antiparasitic applications.
Organic Synthesis Applications
Synthetic Auxiliary and Reagents
In organic synthesis, this compound can act as a versatile synthetic auxiliary. It has been utilized in various chemical reactions due to its ability to facilitate acylation and halogenation processes . The compound's structure allows it to function as a leaving group in nucleophilic substitution reactions and as a reagent in oxidation processes.
Synthesis of Complex Molecules
The compound's unique properties enable its use in synthesizing complex organic molecules. For instance, it has been employed in the preparation of unsymmetrical disulfides and other heterocyclic compounds . This versatility makes it an invaluable tool for chemists aiming to design novel compounds with specific biological activities.
Material Science Applications
Corrosion Inhibitors
Benzotriazole derivatives are known for their effectiveness as corrosion inhibitors in various metal substrates. The compound can form stable complexes with metal ions, thereby protecting surfaces from corrosion . This property is particularly useful in industries where metal durability is critical.
Photostabilizers
In polymer science, benzotriazole derivatives are used as photostabilizers to enhance the UV resistance of plastics and coatings. The incorporation of this compound into polymer matrices can significantly improve their longevity when exposed to sunlight .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Gaikwad et al. (2012) | Antimicrobial Activity | Demonstrated significant antibacterial effects against MRSA strains with MIC values comparable to standard antibiotics. |
| Becerra et al. (2020) | Antiparasitic Activity | Identified novel derivatives with potent activity against Trypanosoma cruzi; showed higher efficacy than traditional treatments. |
| Hunter et al. (2006) | Organic Synthesis | Utilized benzotriazole derivatives for the synthesis of complex organic molecules including disulfides. |
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole involves its interaction with various molecular targets. The benzotriazole moieties can form coordination complexes with metal ions, which is the basis for its use as a corrosion inhibitor. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzotriazole derivatives, focusing on synthesis , physicochemical properties , and biological activities .
Structural Analogs with Alkyl-Nitroimidazole Linkages
- 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) and 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazole (3b) ():
- Synthesis : Prepared via alkylation of 1,2,3-benzotriazole with 3-chloropropyl/4-bromobutyl nitroimidazole derivatives in DMF using K₂CO₃/KI catalysis. Yields: 75–80% .
- Properties : Melting points 167–170°C ; characterized by distinct ¹H-NMR signals (e.g., aromatic protons at δ 7.3–8.1 ppm and nitro group IR peaks at 1539–1330 cm⁻¹) .
- Bioactivity : Nitroimidazole moieties confer antimicrobial and antiprotozoal activities , unlike the target compound’s chlorinated linker, which lacks direct evidence of biological activity .
Thiazolidine-Carboxamide Derivatives
- N-[3-(1H-1,2,3-Benzotriazol-1-yl)-propyl]-2-phenyl-4-oxo-thiazolidine-carboxamides (5a-j) (): Structure: Benzotriazole linked to a thiazolidine-carboxamide via a propyl chain. Bioactivity: Exhibited antimicrobial activity (against Mycobacterium tuberculosis) and anti-inflammatory effects in albino rats, attributed to the thiazolidine ring . Differentiation: The target compound’s chloropropyl chain may limit similar bioactivity due to reduced hydrogen-bonding capacity compared to carboxamide groups.
Chlorinated Benzotriazole Derivatives
- 1-Chloro-1H-1,2,3-benzotriazole ():
- Synthesis : Direct chlorination of benzotriazole using NaOCl in acetic acid .
- Applications : Used as a chlorination reagent and precursor for disulfide synthesis. Simpler structure (single benzotriazole ring) limits its utility in chelation or multi-target interactions compared to the target compound .
Methoxy-Substituted Analog
- 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole ():
- Properties : Higher molecular weight (338.36 g/mol ) and lower acidity (pKa 1.83 ) due to electron-donating methoxy groups. Predicted boiling point 556.4°C .
- Differentiation : Methoxy groups improve solubility in polar solvents, whereas the chloro substituent in the target compound may enhance electrophilicity.
Data Tables
Table 1: Physicochemical Comparison
Key Research Findings
- Structural Impact on Reactivity: The target compound’s dual benzotriazole groups and chlorinated linker may enhance chelating ability for metal ions, unlike mono-benzotriazole derivatives .
- Bioactivity Gaps : While nitroimidazole-linked analogs (3a/3b) show confirmed antimicrobial activity, the target compound’s bioactivity remains speculative, warranting further studies .
- Synthetic Flexibility : The chloro group in the target compound could act as a leaving group, enabling derivatization (e.g., nucleophilic substitution), a feature absent in methoxy or nitro-substituted analogs .
Biological Activity
The compound 1-[3-(1H-1,2,3-benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole , often referred to as a benzotriazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and antitumor activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₂ClN₄
- Molecular Weight : 250.72 g/mol
- CAS Number : [insert CAS number if available]
Antimicrobial Activity
Benzotriazole derivatives are known for their antimicrobial properties. The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzotriazole derivatives. The compound was evaluated for its activity against several viruses:
The antiviral assays demonstrated that the compound inhibits viral replication effectively at micromolar concentrations.
Antifungal Activity
The antifungal properties of the compound were assessed against common fungal pathogens such as Candida albicans. The results showed promising antifungal activity:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 25 µg/mL |
The introduction of halogen substituents on the benzotriazole ring was found to enhance antifungal activity significantly.
Study on Antimycobacterial Activity
A study published in 2014 explored the antitubercular properties of benzotriazole derivatives. The results indicated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, with IC₅₀ values in the low micromolar range. Notably, compounds with bulky hydrophobic groups showed enhanced efficacy due to improved membrane permeability.
Research on Antiparasitic Effects
Another significant study investigated the antiparasitic effects of benzotriazole derivatives on Trypanosoma cruzi. The derivative demonstrated a dose-dependent inhibition of parasite growth:
| Concentration (µg/mL) | % Growth Inhibition |
|---|---|
| 25 | 50 |
| 50 | 64 |
This highlights the potential of benzotriazole derivatives as therapeutic agents against parasitic infections.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole?
The synthesis typically involves nucleophilic substitution or coupling reactions between benzotriazole derivatives and chlorinated alkyl intermediates. For example:
- Stepwise alkylation : Reacting 1-chloro-1H-benzotriazole (synthesized via sodium hypochlorite treatment of benzotriazole in acetic acid ) with 2-chloropropylamine or its derivatives.
- Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency, and monitor progress via TLC or HPLC .
- Yield considerations : Reported yields range from 62% to 70% depending on stoichiometry and purification methods (e.g., recrystallization vs. column chromatography) .
Advanced: How can researchers resolve contradictions in crystallographic data for benzotriazole derivatives with similar substituents?
Discrepancies in bond lengths or angles (e.g., N–Cl interactions at 2.818 Å ) may arise from varying crystallization conditions or computational models. To address this:
- Validation : Cross-validate experimental data (X-ray diffraction) with DFT calculations to confirm geometric parameters .
- Refinement protocols : Use programs like SHELXL for small-molecule refinement, ensuring hydrogen atoms are included via riding models .
- Database cross-check : Compare against structurally analogous compounds in the Cambridge Structural Database (CSD) to identify outliers .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
- NMR : Analyze H and C spectra to confirm the chloropropyl linkage (e.g., δ ~3.8 ppm for –CHCl) and benzotriazole aromatic protons (δ ~7.5–8.5 ppm) .
- IR : Identify characteristic absorptions for C–Cl (~550–650 cm) and triazole C=N (~1600 cm) .
- Mass spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns (e.g., loss of Cl or benzotriazole moieties) .
Advanced: How to design experiments for evaluating the compound’s antimicrobial activity?
- In vitro assays : Conduct broth microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing MIC (Minimum Inhibitory Concentration) protocols .
- Structure-activity relationships (SAR) : Modify substituents (e.g., replacing Cl with Br) and compare bioactivity trends .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Basic: What are the critical parameters for optimizing reaction yields during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Purification : Use silica gel chromatography or recrystallization (e.g., ethanol/acetone mixtures) to isolate high-purity products .
Advanced: How can computational methods assist in predicting the compound’s reactivity or stability?
- DFT calculations : Model reaction pathways (e.g., chlorination energetics) and transition states using Gaussian or ORCA software .
- Molecular docking : Predict binding affinities with biological targets (e.g., bacterial enzymes) using AutoDock Vina .
- Degradation studies : Simulate hydrolytic stability under varying pH conditions to guide storage protocols .
Basic: What safety precautions are essential when handling this compound?
- Toxicity : Use PPE (gloves, goggles) due to potential irritancy from chlorinated and aromatic groups .
- Waste disposal : Neutralize reaction byproducts (e.g., hypochlorite residues) before disposal .
- Storage : Keep in amber vials under inert atmosphere (N) to prevent photodegradation .
Advanced: How to analyze conflicting bioactivity data across studies on benzotriazole derivatives?
- Meta-analysis : Aggregate data from multiple sources (e.g., antimicrobial assays ) and apply statistical tools (ANOVA) to identify significant trends.
- Experimental variables : Control for differences in assay conditions (e.g., inoculum size, incubation time) that may affect MIC values .
- Mechanistic studies : Use fluorescence microscopy or flow cytometry to confirm mode of action (e.g., membrane disruption vs. DNA intercalation) .
Basic: What are the key applications of this compound in materials science?
- Corrosion inhibition : Study its adsorption on metal surfaces (e.g., iron, copper) via electrochemical impedance spectroscopy .
- Polymer additives : Evaluate thermal stability (TGA) and UV resistance in polymer matrices .
Advanced: How to address challenges in scaling up synthesis for preclinical studies?
- Continuous flow chemistry : Optimize reaction parameters (residence time, temperature) to enhance reproducibility .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
- Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
